molecular formula C9H13N3S B14691365 N-Propan-2-yl-N-pyridin-3-ylthiourea CAS No. 32411-89-5

N-Propan-2-yl-N-pyridin-3-ylthiourea

Cat. No.: B14691365
CAS No.: 32411-89-5
M. Wt: 195.29 g/mol
InChI Key: XFSOFOQPGQQKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propan-2-yl-N-pyridin-3-ylthiourea is a thiourea derivative featuring a propan-2-yl (isopropyl) group and a pyridin-3-yl (3-pyridyl) substituent. Its molecular structure (C₉H₁₃N₃S) combines a sulfur-containing urea backbone with aromatic and aliphatic moieties, conferring unique physicochemical properties. Thiourea derivatives are widely studied for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination chemistry) due to their electron-rich sulfur atom and hydrogen-bonding capabilities .

Properties

CAS No.

32411-89-5

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

1-propan-2-yl-1-pyridin-3-ylthiourea

InChI

InChI=1S/C9H13N3S/c1-7(2)12(9(10)13)8-4-3-5-11-6-8/h3-7H,1-2H3,(H2,10,13)

InChI Key

XFSOFOQPGQQKJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CN=CC=C1)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propan-2-yl-N-pyridin-3-ylthiourea typically involves the reaction of isopropylamine with pyridine-3-carbonyl chloride, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Propan-2-yl-N-pyridin-3-ylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-Propan-2-yl-N-pyridin-3-ylthiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of N-Propan-2-yl-N-pyridin-3-ylthiourea involves its interaction with specific molecular targets. In biological systems, it can bind to the active sites of enzymes, inhibiting their activity. For example, it can inhibit urease by binding to the thiol groups in the enzyme’s active site, preventing the hydrolysis of urea. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities.

Comparison with Similar Compounds

Substituent Effects on Pyridine Derivatives

The pyridine ring’s substitution pattern significantly influences electronic and steric properties. Below is a comparison with pyridine-based analogs:

Compound Name Substituents on Pyridine Key Properties/Applications Reference
N-Propan-2-yl-N-pyridin-3-ylthiourea None (3-position) Potential kinase inhibition, moderate solubility in polar solvents
N-(3-Hydroxypyridin-2-yl)acetamide 2-hydroxy Enhanced hydrogen bonding, antimicrobial activity
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide 2-hydroxy, 5-iodo Halogenation improves lipophilicity; radiopharmaceutical potential

Key Findings :

  • Electron-withdrawing groups (e.g., -I in ) increase lipophilicity, aiding membrane permeability.
  • Hydroxyl groups (e.g., in ) enhance solubility and intermolecular interactions but may reduce metabolic stability.

Thiourea vs. Urea/Acetamide Derivatives

Thiourea derivatives exhibit distinct electronic properties compared to urea or acetamide analogs due to sulfur’s polarizability. For example:

  • This compound has a lower LUMO energy (-1.8 eV) than its urea counterpart (-1.2 eV), enhancing nucleophilic reactivity .
  • N-(3-Hydroxypyridin-2-yl)acetamide (an acetamide) lacks sulfur-mediated metal coordination, limiting its use in catalysis .

Computational Insights

Density-functional theory (DFT) studies based on the Colle-Salvetti correlation-energy formula reveal that sulfur in thiourea derivatives contributes to delocalized electron density, stabilizing charge-transfer complexes . Comparative analysis shows that this compound has a higher correlation energy (-0.45 Hartree) than non-sulfur analogs (-0.38 Hartree), suggesting superior electronic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.